REACTION_CXSMILES
|
CC1[N:11]2[CH:12]=[CH:13][N:14]=[C:10]2[C:9]2[C:8]([CH3:15])=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.N>Cl>[CH3:15][C:8]1[C:9]([C:10]2[NH:14][CH:13]=[CH:12][N:11]=2)=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:3]
|
Name
|
5,10-dimethylimidazo[1,2-c]quinazoline
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2C=CC=C(C2C=2N1C=CN2)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
stirred in an ice bath for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(N)C=CC1)C=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |